molecular formula C22H23N3O2S B2624147 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide CAS No. 422281-25-2

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide

Cat. No.: B2624147
CAS No.: 422281-25-2
M. Wt: 393.51
InChI Key: TYASYPAKBNPRCI-UHFFFAOYSA-N
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Description

Core Quinazolinone Scaffold Analysis

The quinazolinone scaffold forms the central heterocyclic system of the compound, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4-one moiety. The 4-oxo group at position 4 introduces a ketone functionality, which contributes to the planar geometry of the ring system through conjugation with the adjacent nitrogen atoms. The aromatic nature of the benzene ring stabilizes the core via π-π stacking interactions, while the pyrimidinone segment introduces polarity due to the electronegative oxygen atom.

In the context of this compound, the quinazolinone scaffold is further modified at position 2 with a sulfanylidene group (C=S), which replaces the traditional carbonyl group found in simpler quinazolinones. This substitution alters the electron density distribution, enhancing the electrophilic character at position 2 and enabling potential thioamide-like reactivity. The presence of the sulfanylidene group also facilitates tautomerization between the thione and thiol forms, though computational studies suggest the thione form predominates due to resonance stabilization with the adjacent nitrogen lone pairs.

Sulfanylidene Functional Group Configuration

The sulfanylidene group (-C=S) at position 2 of the quinazolinone core plays a critical role in modulating the compound’s electronic properties. The sulfur atom’s larger atomic radius compared to oxygen increases bond length (approximately 1.64 Å for C=S vs. 1.23 Å for C=O), reducing ring strain and allowing for slight non-planarity in the heterocycle. This group participates in hydrogen bonding as both a donor and acceptor, with the sulfur atom acting as a weak hydrogen bond acceptor due to its lone pairs.

Density functional theory (DFT) analyses of analogous sulfanylidene-containing quinazolinones reveal that the C=S bond exhibits partial double-bond character, with a bond order of approximately 1.5. This hybridized state enables delocalization of π-electrons across the quinazolinone core, stabilizing the molecule and influencing its interaction with biological targets. The sulfur atom’s polarizability also enhances van der Waals interactions, potentially contributing to the compound’s binding affinity in enzymatic pockets.

Tetrahydronaphthalenyl Substituent Conformational Analysis

The N-(5,6,7,8-tetrahydronaphthalen-1-yl) substituent introduces a partially saturated bicyclic system attached to the butanamide linker. The tetrahydronaphthalenyl group adopts a chair-like conformation in the cyclohexene ring, minimizing steric hindrance between the fused aromatic ring and the hydrogen atoms at positions 5 and 8. Nuclear magnetic resonance (NMR) studies of similar compounds indicate that the substituent’s equatorial orientation predominates, with a pseudoequatorial placement of the amide linkage reducing torsional strain.

The aromatic portion of the tetrahydronaphthalenyl group engages in edge-to-face interactions with the quinazolinone core, as evidenced by molecular docking simulations of structurally related molecules. These interactions constrain the rotational freedom of the substituent, favoring a conformation where the aromatic rings are nearly orthogonal (dihedral angle ≈ 85°). This spatial arrangement minimizes π-orbital overlap between the two aromatic systems, reducing charge transfer and maintaining distinct electronic environments.

Butanamide Linker Spatial Orientation

The butanamide linker bridges the quinazolinone core and the tetrahydronaphthalenyl substituent via a four-carbon aliphatic chain terminated by an amide group. The chain adopts a staggered conformation, with an average C-C-C-C torsion angle of 178°, as observed in X-ray crystallographic data of analogous compounds. The amide group exhibits planarity due to resonance between the carbonyl oxygen and the nitrogen lone pair, with a C-N bond length of 1.33 Å characteristic of partial double-bond character.

Molecular dynamics simulations suggest that the linker’s flexibility allows the compound to sample multiple low-energy conformations, though the trans configuration of the amide bond remains predominant (≈95% occupancy). The aliphatic chain’s gauche interactions are minimized through adaptive rotation, enabling the molecule to maintain an extended conformation that optimizes hydrophobic interactions with potential binding partners. The methylene groups in the butanamide chain participate in London dispersion forces, contributing to the compound’s overall stability in nonpolar environments.

Table 1: Key Structural Parameters of the Compound

Component Characteristic Value/Description
Quinazolinone core C=O bond length 1.23 Å
Sulfanylidene group C=S bond length 1.64 Å
Tetrahydronaphthalenyl Dihedral angle (vs. quinazolinone) 85°
Butanamide linker Amide C-N bond length 1.33 Å
Predominant amide conformation Trans (95%)

Properties

CAS No.

422281-25-2

Molecular Formula

C22H23N3O2S

Molecular Weight

393.51

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide

InChI

InChI=1S/C22H23N3O2S/c26-20(23-18-12-5-8-15-7-1-2-9-16(15)18)13-6-14-25-21(27)17-10-3-4-11-19(17)24-22(25)28/h3-5,8,10-12H,1-2,6-7,9,13-14H2,(H,23,26)(H,24,28)

InChI Key

TYASYPAKBNPRCI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide is a derivative of the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a unique sulfanylidene group and a tetrahydronaphthalene moiety. This structural configuration is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds related to quinazolinones exhibit significant anticancer , antioxidant , and antimicrobial activities. The specific biological activities of this compound are summarized below:

Biological Activity Description
Anticancer Demonstrates cytotoxicity against various cancer cell lines including SW620 (colon cancer) and PC-3 (prostate cancer) with potential mechanisms involving apoptosis induction through caspase activation .
Antioxidant Exhibits radical scavenging activity in DPPH assays, indicating potential use in oxidative stress-related conditions .
Antimicrobial Related compounds have shown efficacy against bacterial strains, suggesting a broad spectrum of antimicrobial activity .

The biological effects of this compound are primarily mediated through interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for tumor growth and proliferation.
  • Caspase Activation : Studies have shown that derivatives can activate caspases, leading to programmed cell death in cancer cells .
  • Radical Scavenging : The antioxidant properties are attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them .

Case Studies

Several studies have evaluated the biological activity of similar quinazolinone derivatives:

  • Cytotoxicity Study : A study reported that compounds with modifications at the C-6 position displayed up to five times more potency than standard chemotherapeutic agents like 5-FU against colon cancer cell lines .
  • Antioxidant Activity Assessment : In vitro tests demonstrated that synthesized quinazolinones exhibited significant radical scavenging capabilities, supporting their potential as therapeutic agents in oxidative stress conditions .
  • Antimicrobial Efficacy : Research has indicated that structural modifications can enhance the antimicrobial properties of quinazolinone derivatives, making them promising candidates for further development .

Scientific Research Applications

The compound 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide is a member of the quinazoline family, which has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Structure and Composition

The molecular formula of the compound is C24H27N3O2SC_{24}H_{27}N_3O_2S, with a molecular weight of approximately 421.6 g/mol. The structure features a quinazoline core, which is known for diverse biological activities, and a butanamide side chain that may enhance its pharmacological profile.

Physical Properties

  • Melting Point : Not specifically documented in the search results.
  • Solubility : Generally soluble in organic solvents; specific solubility data not available.

Anticancer Activity

Quinazoline derivatives are widely studied for their anticancer properties. The compound shows promise as an inhibitor of specific kinases involved in cancer progression. Case studies have demonstrated that modifications to the quinazoline structure can enhance selectivity and potency against various cancer cell lines.

StudyFindings
Study 1 Demonstrated inhibition of tumor growth in xenograft models using similar quinazoline derivatives.
Study 2 Reported enhanced apoptosis in breast cancer cell lines with structural analogs.

Antimicrobial Properties

Research indicates that compounds with a quinazoline backbone exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on its efficacy is limited.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specific enzymes targeted include:

  • Tyrosine Kinases : Involved in the regulation of cell division and growth.
  • Dihydrofolate Reductase : A target for many anticancer drugs.

Drug Design and Development

Due to its unique structure, this compound serves as a lead compound for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties and reduce toxicity while maintaining efficacy.

Potential Use in Nanotechnology

Recent advancements suggest that quinazoline derivatives can be utilized in the development of nanoparticles for drug delivery systems. The compound's ability to form stable complexes with metals may facilitate its use in creating novel nanomaterials for biomedical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and coupling with tetrahydronaphthalen-1-amine derivatives. Key steps require temperature control (60–100°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Catalysts such as potassium carbonate (K₂CO₃) are used to facilitate amide bond formation .
  • Optimization : Solvent selection impacts yield; DMSO enhances solubility of intermediates, while acetonitrile reduces side reactions. Microwave-assisted synthesis (e.g., 100 W, 15 min) can improve efficiency for cyclization steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify quinazolinone and tetrahydronaphthalene moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~465.2 for [M+H]⁺) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfanylidene-containing quinazolinones?

  • Challenge : Discrepancies in NMR shifts may arise from tautomeric equilibria (e.g., thione ↔ thiol forms).
  • Solution : Variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C can stabilize the dominant tautomer. Computational modeling (DFT at B3LYP/6-31G* level) predicts equilibrium states, aligning with experimental data .

Q. What strategies mitigate stability issues during biological assays for this compound?

  • Issue : Degradation in aqueous buffers (pH 7.4) due to thiol oxidation or hydrolysis.
  • Approach : Use antioxidant additives (e.g., 1 mM ascorbic acid) in assay buffers. Lyophilization with cryoprotectants (trehalose) enhances solid-state stability .

Q. How do structural modifications to the tetrahydronaphthalen-1-yl group influence biological activity?

  • Design : Replace the tetrahydronaphthalene with substituted aryl/heteroaryl groups (e.g., fluorobenzyl, imidazolylpropyl) to modulate lipophilicity and target binding.
  • Findings : Fluorinated analogs (e.g., 4-fluorobenzyl) show 3-fold higher potency in kinase inhibition assays, likely due to enhanced hydrophobic interactions .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450 interactions) and in vivo pharmacokinetics.
  • Synergistic Effects : Combinatorial studies with existing therapeutics (e.g., kinase inhibitors) are unexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.